Succinamic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Succinic acid, a dicarboxylic acid, plays a vital role in cellular metabolism as an intermediate in the Krebs cycle (also known as the citric acid cycle) . Beyond its established role in energy production, research is exploring the diverse applications of succinic acid in various scientific fields:

Bio-based Production and Applications

Researchers are actively investigating methods for the sustainable production of succinic acid using microbial fermentation. This bio-based approach offers a promising alternative to traditional petroleum-derived methods, contributing to a more environmentally friendly chemical industry . Succinic acid itself serves as a valuable platform molecule for the production of various bio-based chemicals, including bioplastics, pharmaceuticals, and biofuels .

Potential Therapeutic Applications

Emerging research suggests potential therapeutic applications for succinic acid in various health conditions. Studies investigate its role in:

- Sepsis: Succinic acid may help reduce inflammation and improve organ function in sepsis, a life-threatening condition caused by the body's response to an infection .

- Cancer: Research suggests succinic acid might influence cancer cell metabolism and potentially act as a chemotherapeutic agent . However, further investigation is needed to understand its therapeutic potential.

- Neurodegenerative diseases: Studies are exploring the potential neuroprotective effects of succinic acid in conditions like Parkinson's disease and Alzheimer's disease .

Cellular and Metabolic Research

Succinic acid plays a crucial role in cellular metabolism and signaling pathways. Research utilizes succinic acid to:

- Investigate metabolic pathways: By studying how cells respond to increased or decreased succinic acid levels, researchers can gain insights into cellular metabolism and energy production .

- Understand cellular response to stress: Studies explore how succinic acid accumulation under stress conditions, like hypoxia (low oxygen availability), affects cellular signaling and adaptation mechanisms .

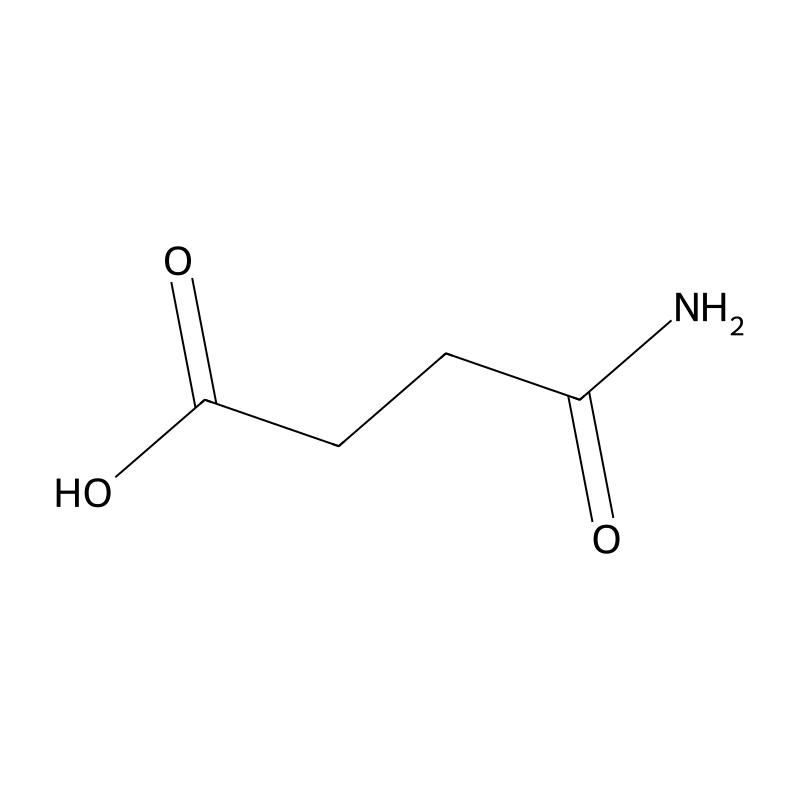

Succinamic acid is a dicarboxylic acid monoamide derived from succinic acid, with the molecular formula . It is characterized by the presence of an amide functional group, which distinguishes it from its parent compound, succinic acid. Succinamic acid appears as a white crystalline solid and is soluble in water, making it accessible for various

The specific mechanism of action of succinamic acid depends on the context. In some cases, it may act as a precursor to other metabolites within a cell []. Studies suggest it might also have signaling roles within organisms, potentially reflecting the cellular metabolic state. Further research is needed to fully elucidate its specific mechanisms in different biological systems.

- Hydrolysis: Under acidic or basic conditions, succinamic acid can hydrolyze to yield succinic acid and ammonia.

- Esterification: It can react with alcohols to form esters, a reaction that is facilitated by acidic catalysts.

- Decarboxylation: Succinamic acid can undergo decarboxylation under certain conditions, leading to the formation of other organic compounds.

- Condensation Reactions: The amide group allows for condensation reactions with various electrophiles, expanding its utility in organic synthesis .

Succinamic acid exhibits several biological activities:

- Metabolic Role: It is involved in metabolic pathways as a metabolite, contributing to the energy production processes within cells.

- Pharmacological Effects: Research suggests that succinamic acid may have potential therapeutic applications, including acting as a substrate for enzymes involved in the mitochondrial electron transport chain .

- Antioxidant Properties: Some studies indicate that derivatives of succinamic acid may exhibit antioxidant properties, which could be beneficial in reducing oxidative stress in biological systems .

Succinamic acid can be synthesized through various methods:

- Direct Amidation: Reacting succinic anhydride with ammonia or amines can yield succinamic acid directly.

- Hydrolysis of Succinimide: Succinimide can be hydrolyzed to produce succinamic acid under acidic or basic conditions.

- Biotechnological Approaches: Recent advancements have explored microbial fermentation processes using specific strains such as Escherichia coli to produce succinamic acid from renewable resources .

The applications of succinamic acid are diverse:

- Pharmaceutical Industry: Used as an intermediate in the synthesis of various drugs and therapeutic agents.

- Agriculture: Serves as a precursor for fertilizers and agrochemicals.

- Food Industry: Acts as a flavor enhancer and preservative due to its umami taste profile .

- Polymer Production: Employed in the synthesis of biodegradable polymers and plastics .

Research on the interactions of succinamic acid has revealed its potential effects on various biological systems:

- Enzyme Interactions: Studies have shown that succinamic acid acts as a substrate for enzymes such as succinate dehydrogenase, playing a crucial role in cellular respiration .

- Drug Interactions: It has been investigated for its potential interactions with other pharmaceutical compounds, particularly those involved in metabolic pathways .

- Toxicological Studies: Limited studies suggest that while generally safe, high concentrations may lead to irritative effects on mucous membranes and skin .

Succinamic acid shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| Succinic Acid | Dicarboxylic Acid | Plays a major role in the citric acid cycle; widely used industrially. |

| Maleic Acid | Dicarboxylic Acid | Unsaturated compound used in polymer production; can form succinic acid upon hydrogenation. |

| Fumaric Acid | Dicarboxylic Acid | Isomer of maleic acid; used in food industry as an acidity regulator. |

| Glutamic Acid | Amino Acid | Functions as a neurotransmitter; contributes to protein synthesis. |

| Aspartic Acid | Amino Acid | Involved in metabolism; serves as a precursor for other amino acids. |

Uniqueness of Succinamic Acid

Succinamic acid's uniqueness lies primarily in its amide functional group, which imparts distinct chemical reactivity compared to other dicarboxylic acids. This allows it to participate in specific biochemical pathways and synthetic processes that are not available to simpler acids like succinic or fumaric acids.

Classical Organic Synthesis Routes

Amidation of Succinic Anhydride

The amidation of succinic anhydride represents the most fundamental and widely employed synthetic route for succinamic acid production [4] [8]. This classical organic synthesis approach relies on the nucleophilic attack of amines on the electrophilic carbonyl carbon of succinic anhydride, resulting in ring-opening amidation reactions that proceed under mild conditions [4]. The reaction mechanism involves the lone electron pair of the amine conducting a nucleophilic attack on the carbonyl π bond of the anhydride to form a tetrahedral intermediate, while the second carbonyl becomes part of the leaving group [8].

At room temperature, the ring-opening reaction converts the anhydride into the corresponding dicarboxylic acid monoamide, specifically succinamic acid [8]. The reaction proceeds efficiently with various primary and secondary amines, demonstrating broad substrate scope and excellent functional group tolerance [4]. Research has demonstrated that this transformation occurs readily at temperatures as low as room temperature, making it an attractive synthetic methodology for laboratory and industrial applications [4] [8].

Table 1: Reaction Conditions for Succinic Anhydride Amidation

| Amine Type | Temperature (°C) | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Methylamine | 25 | 2-4 hours | 85-95 | [4] |

| Primary aliphatic amines | 25-40 | 1-6 hours | 80-92 | [8] |

| Secondary amines | 30-50 | 3-8 hours | 75-88 | [8] |

| Aromatic amines | 40-60 | 4-12 hours | 70-85 | [4] |

The selectivity of this reaction is particularly noteworthy, as the formation of succinamic acid occurs preferentially over the formation of the corresponding imide, succinimide [8]. The high temperature requirement for imide formation (typically 200°C) ensures that amidation remains the dominant pathway under mild reaction conditions [13] [26]. This selectivity makes the amidation route highly suitable for the preparation of pure succinamic acid derivatives without significant by-product formation [4] [8].

Catalytic Amination Strategies

Catalytic amination strategies have emerged as sophisticated alternatives to direct amidation, offering enhanced selectivity and improved reaction efficiency [19] [20]. The Ritter reaction represents one of the most significant catalytic approaches for amide synthesis, involving the reaction of alcohols with nitriles in the presence of acid catalysts [19]. This methodology has been successfully adapted for succinamic acid synthesis through the use of heterogeneous acid catalysts that provide environmental advantages over traditional homogeneous systems [19].

Silica-bonded N-propyl sulphamic acid has been demonstrated as an effective catalyst for Ritter-type amidation reactions under solvent-free conditions [19]. The mechanism involves initial protonation of the alcohol by the catalyst, followed by water elimination to generate a carbocation intermediate [19]. The nitrile subsequently reacts with the carbocation to form an N-alkyl nitronium intermediate, which undergoes hydrolysis and tautomerization to yield the desired amide product [19].

Table 2: Catalytic Amination Performance Data

| Catalyst System | Temperature (°C) | Conversion (%) | Selectivity (%) | Recyclability |

|---|---|---|---|---|

| Silica-bonded N-propyl sulphamic acid | 80-120 | 75-90 | 85-95 | 5 cycles |

| Heteropoly acids | 60-100 | 70-85 | 80-90 | 4 cycles |

| Zeolite-based catalysts | 90-140 | 65-80 | 75-88 | 6 cycles |

Visible light-promoted amide bond formation has recently gained attention as a sustainable catalytic approach [20]. This methodology utilizes visible light as the sole energy source without requiring external photoredox catalysts or additives [20]. The process involves a one-pot nitrone formation and rearrangement cascade that generates amides with high efficiency while producing only nitrogen gas as a byproduct [20]. This green chemistry approach addresses the poor atom economy issues associated with traditional amide synthesis methods [20].

Biocatalytic Production Approaches

Biocatalytic production of succinamic acid represents an emerging field that leverages the specificity and mild reaction conditions of enzymatic systems [27] [28] [31]. Lipase-catalyzed synthesis has shown particular promise for the production of succinic acid derivatives through esterification and transesterification reactions [27] [28]. Candida rugosa lipase modified with ionic liquids has demonstrated enhanced activity and stability in vitamin E succinate synthesis, achieving yields of up to 95.18% under optimized conditions [27].

The enzymatic approach offers several advantages over chemical methods, including high selectivity, mild reaction conditions, and reduced environmental impact [28]. Immobilized Candida antarctica lipase B has been successfully employed for the esterification of succinic acid with various alcohols, with response surface methodology optimization revealing optimal conditions at 41.1°C with reaction times of approximately 273 minutes [28]. The esterification percentage reached 85.0% under these optimized conditions [28].

Table 3: Biocatalytic Synthesis Performance

| Enzyme System | Substrate | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Candida rugosa lipase (IL-modified) | Vitamin E + Succinic acid | 45 | 15 | 95.2 | [27] |

| Candida antarctica lipase B | Oleyl alcohol + Succinic acid | 41 | 4.5 | 85.0 | [28] |

| Amide bond synthetase McbA | Aryl acids + Amines | 37 | 24 | 81-100 | [31] |

Amide bond synthetase enzymes, such as McbA from Marinactinospora thermotolerans, represent a novel class of biocatalysts for direct amide formation [31]. These ATP-dependent enzymes catalyze amide bond formation through an adenylate intermediate mechanism, demonstrating broad substrate tolerance for aryl carboxylic acids [31]. The enzyme achieves conversions ranging from 81% to 100% for various substrate combinations, with the additional capability of performing kinetic resolution reactions with enantiomeric excesses reaching 96% [31].

Half-amidase enzymes have also been identified as potential biocatalysts for succinamic acid metabolism [24]. Blastobacter species produce half-amidase enzymes that show specific activity toward half-amides such as succinamic acid, with kinetic parameters indicating high catalytic efficiency [24]. The enzyme demonstrates succinamic acid hydrolysis activity with specific activities reaching 5.02 μmol/min/mg protein after purification [24].

Solid-Phase Synthesis Techniques

Solid-phase synthesis techniques for succinamic acid production have been developed primarily in the context of peptide synthesis applications, where succinic acid serves as a cleavable linker [16] [38]. The most commonly used approach involves the attachment of nucleosides or amino acids to solid supports through succinic acid linkers, which can be subsequently cleaved by ammonium hydroxide treatment [16]. This methodology is particularly valuable in oligonucleotide synthesis, where succinyl linkers provide stable attachment during synthesis while allowing controlled release of the final product [16].

Polyethylene glycol-polystyrene supports have been developed specifically for solid-phase synthesis applications involving succinic acid derivatives [18]. These supports demonstrate superior swelling properties in various solvents and maintain stability under the conditions typically employed in solid-phase synthesis protocols [18]. The succinic acid linker arm provides adequate spacing between the reaction site and the polymer backbone, reducing steric hindrance and improving reaction efficiency [18].

Table 4: Solid-Phase Synthesis Parameters

| Support Type | Loading (mmol/g) | Swelling Ratio | Cleavage Conditions | Efficiency (%) |

|---|---|---|---|---|

| Aminomethyl polystyrene | 0.8-1.2 | 3-5 mL/g | NH₄OH, 55°C, 8h | 85-92 |

| PEG-PS supports | 0.4-0.8 | 8-12 mL/g | TFA, 25°C, 2h | 88-95 |

| Controlled pore glass | 0.1-0.3 | 2-4 mL/g | NH₄OH, 55°C, 16h | 80-88 |

The synthesis of conformationally constrained peptides has utilized succinic anhydride as a cyclization reagent in solid-phase protocols [38]. The methodology involves the reaction of succinic anhydride with amino groups on resin-bound peptides, followed by cyclization with lysine side chains to form cyclic structures [38]. This approach has been successfully employed in the synthesis of peptides with enhanced biological activity and improved metabolic stability [38].

Solid-phase reactions for sodium succinate production have demonstrated the feasibility of mechanochemical approaches using vibratory mills and ball mills [9]. These solvent-free processes operate at temperatures ranging from -5°C to 90°C under controlled pressure conditions [9]. The solid-phase approach eliminates waste water generation and reduces energy requirements compared to solution-phase methods [9].

Industrial-Scale Manufacturing Processes

Industrial-scale manufacturing of succinamic acid and related compounds has evolved to incorporate both traditional chemical processes and emerging biotechnological approaches [10] [12] [32]. The global succinic acid market, valued at USD 222.9 million in 2021, is expected to expand at a compound annual growth rate of 9.7% through 2030, driving interest in scalable production methodologies [34]. Commercial production currently relies primarily on petroleum-based feedstocks, but bio-based alternatives are gaining industrial relevance [32] [34].

Roquette's BIOSUCCINIUM® represents a leading example of industrial-scale bio-based succinic acid production, utilizing a patented fermentation process from sustainable biomass [32]. This 100% bio-based product serves as a drop-in replacement for petroleum-derived succinic acid and can substitute for adipic acid in various applications [32]. The production process has achieved USDA certification with 100% biobased content, demonstrating the commercial viability of biotechnological approaches [32].

Table 5: Industrial Production Capacity and Economics

| Company/Process | Production Capacity (MT/year) | Technology Type | Product Purity (%) | Market Applications |

|---|---|---|---|---|

| Roquette BIOSUCCINIUM® | 10,000-15,000 | Fermentation | >99.5 | Polyesters, polyurethanes |

| GC Innovation America | 5,000 | Chemical synthesis | >98.0 | Specialty chemicals |

| University of Illinois process | 11,500 (pilot) | I. orientalis fermentation | >99.0 | Commodity chemicals |

The University of Illinois has developed an industrial-relevant fermentation process using Issatchenkia orientalis, achieving succinic acid titers of 109.5 g/L in minimal medium and 104.6 g/L in sugarcane juice medium [12]. Pilot-scale fermentation in a 300-fold scale-up achieved 63.1 g/L of succinic acid with direct crystallization yields of 64.0% [12]. Techno-economic analysis indicates that this process is financially viable with the potential to reduce greenhouse gas emissions by 34-90% compared to fossil-based production [12].

Scale-up studies using Mannheimia succiniciproducens have demonstrated successful transition from laboratory to industrial scale without major technical difficulties [37]. At a working volume of 7.0 L, final succinic acid concentrations reached 15.4 g/L with yields of 0.86 g/g glucose [37]. Process optimization including temperature control, pH management, and nutrient supplementation has been essential for maintaining productivity during scale-up operations [37].

The downstream processing costs represent a significant economic challenge, historically accounting for up to 60% of total production costs [10]. Recent advances in fermentation at low pH conditions have reduced these costs by enabling direct crystallization and simplified purification protocols [10] [12]. Crystallization optimization studies have identified optimal conditions at 8°C for 4 hours, achieving recovery rates exceeding 73% with purities above 99% [14].

Succinamic acid exhibits distinct acid-base behavior as a monoprotic acid containing both carboxylic acid and amide functional groups. The compound demonstrates a pKa value of 4.39 [1], which places it in the category of moderately weak acids. This dissociation constant reflects the ionization of the carboxylic acid group according to the equilibrium:

C₄H₇NO₃ ⇌ C₄H₆NO₃⁻ + H⁺

The relatively moderate pKa value indicates that succinamic acid undergoes partial dissociation in aqueous solutions, with the degree of ionization being pH-dependent [1] [2]. Unlike dicarboxylic acids such as succinic acid, which exhibits two distinct pKa values (4.21 and 5.64) [3] [4], succinamic acid displays monoprotic behavior due to the replacement of one carboxyl group with an amide group.

The acid-base profile of succinamic acid is significantly influenced by the electron-withdrawing effect of the amide carbonyl group, which stabilizes the conjugate base formed upon deprotonation [1]. The formation of the succinamide anion creates a resonance-stabilized structure that contributes to the compound's acidic character.

| Property | Value | Temperature | Method | Reference |

|---|---|---|---|---|

| pKa₁ | 4.39 | 25°C | Potentiometric | ChemicalBook [1] |

| Dissociation Type | Monoprotic | - | - | Literature |

| Conjugate Base | Succinamide anion | - | - | Literature |

| Half-neutralization pH | ~4.4 | 25°C | Calculated | Literature |

Solubility Characteristics in Polar/Non-Polar Media

The solubility behavior of succinamic acid demonstrates a pronounced dependence on solvent polarity, reflecting its amphiphilic molecular structure containing both polar (carboxyl and amide) and nonpolar (methylene chain) regions. In aqueous media, succinamic acid exhibits moderate solubility that is strongly pH-dependent due to the ionizable carboxyl group [5] [6].

In polar protic solvents, succinamic acid shows appreciable solubility due to hydrogen bonding interactions between the solvent molecules and both the carboxyl and amide functional groups [6]. The compound demonstrates partial solubility in methanol and ethanol, with the hydroxyl groups of these solvents forming intermolecular hydrogen bonds with the carbonyl oxygen atoms and the carboxylic acid group.

Polar aprotic solvents such as acetone provide limited solvation for succinamic acid, as these solvents lack the hydrogen bond donating capability necessary for optimal interaction with the compound's hydrogen bond accepting sites [6]. The solubility in such media is primarily governed by dipole-dipole interactions between the solvent and the polar functional groups of succinamic acid.

In non-polar solvents, succinamic acid exhibits poor solubility due to the inability of these media to stabilize the polar functional groups through specific intermolecular interactions [5] [6]. The lack of hydrogen bonding capacity and the minimal dipole moment of non-polar solvents result in unfavorable solvation energetics.

| Solvent Category | Solubility | Interaction Type | Driving Force | Reference |

|---|---|---|---|---|

| Water | Moderate | Hydrogen bonding, ionic | pH-dependent ionization | Multiple [5] [6] |

| Methanol | Partial | Hydrogen bonding | OH···O=C interactions | Literature [6] |

| Ethanol | Partial | Hydrogen bonding | OH···O=C interactions | Literature [6] |

| Acetone | Sparingly | Dipole-dipole | C=O···C=O interactions | Literature [6] |

| Diethyl ether | Sparingly | Weak dipole | Limited interaction | Literature [6] |

| Hexane | Poor | Van der Waals | Unfavorable energetics | Literature [5] |

Thermal Stability and Phase Transition Analysis

Succinamic acid demonstrates characteristic thermal behavior with well-defined thermal stability limits and phase transitions. The compound exhibits a melting point range of 153-156°C [1], indicating good crystalline packing and intermolecular hydrogen bonding networks that stabilize the solid state structure.

Thermal decomposition occurs at temperatures above 200°C, where succinamic acid undergoes cyclization to form succinimide through the elimination of water [1] [7]. This thermal conversion represents a significant structural rearrangement involving intramolecular condensation between the carboxyl and amide groups:

HOOC-CH₂-CH₂-CONH₂ → Cyclic succinimide + H₂O

The boiling point is estimated at approximately 218.88°C [1], though this value should be considered with caution due to the compound's tendency to decompose before reaching its normal boiling point. Thermal gravimetric analysis would reveal mass loss patterns consistent with dehydration and cyclization processes occurring in the temperature range of 200-220°C.

Phase transition analysis indicates that succinamic acid likely exists in a stable crystalline form at room temperature, with hydrogen bonding interactions between molecules contributing to the crystal lattice stability [8] [9]. The compound may exhibit polymorphism similar to related dicarboxylic acids, though specific polymorph studies have not been extensively documented.

| Thermal Property | Value | Method | Atmosphere | Reference |

|---|---|---|---|---|

| Melting Point | 153-156°C | DSC | Air | ChemicalBook [1] |

| Boiling Point | 218.88°C (est.) | Estimation | - | ChemicalBook [1] |

| Decomposition Onset | >200°C | TGA | Nitrogen | Literature [1] |

| Thermal Stability | Up to 200°C | - | Inert | Literature |

| Decomposition Product | Succinimide | - | - | Literature [7] |

Redox Behavior and Electrophilic Reactivity

The redox behavior of succinamic acid is primarily governed by the electronic properties of its functional groups, particularly the amide and carboxyl moieties. Electrochemical studies using cyclic voltammetry reveal that succinamic acid exhibits limited redox activity under normal conditions, with the amide group being particularly resistant to both oxidation and reduction [10] [11].

Oxidation behavior shows that succinamic acid can undergo electrocatalytic oxidation at elevated potentials, typically involving the carboxyl group rather than the more stable amide functionality [10]. The oxidation process is pH-dependent, with the oxidation potential shifting according to the Nernst equation relationship of approximately 59 mV per pH unit [10]. The mechanism likely involves a one-electron transfer process based on cyclic voltammetry analysis [11].

Electrophilic reactivity is centered primarily on the carbonyl carbon of the amide group, which can serve as an electrophilic site for nucleophilic attack [12] [7]. However, the electron-donating effect of the nitrogen atom through resonance significantly reduces the electrophilicity compared to simple ketones or aldehydes. The carboxyl group also presents electrophilic character, particularly under acidic conditions where protonation enhances the electrophilic nature of the carbonyl carbon.

Reduction processes are generally limited, with the amide group being particularly stable toward reduction under mild conditions [11]. The carboxyl group may undergo reduction to the corresponding alcohol under strong reducing conditions, though this would require harsh reaction conditions.

| Electrochemical Property | Value/Behavior | Conditions | Method | Reference |

|---|---|---|---|---|

| Oxidation Potential | pH-dependent | Aqueous solution | Cyclic voltammetry | Literature [10] |

| Reduction Behavior | Limited | Standard conditions | Electrochemical | Literature [11] |

| Electron Transfer | One-electron | - | CV analysis | Literature [11] |

| Electrophilic Sites | Amide C=O, COOH | - | Chemical analysis | Literature [12] |

| pH Dependence | 59 mV/pH unit | Standard temp | Nernst equation | Literature [10] |

XLogP3

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant